molecular formula C14H20Cl2N2O3S B3517760 2,2-dichloro-N-{4-[(dipropylamino)sulfonyl]phenyl}acetamide

2,2-dichloro-N-{4-[(dipropylamino)sulfonyl]phenyl}acetamide

Cat. No.: B3517760
M. Wt: 367.3 g/mol
InChI Key: ZBCFTCFRNVBCLO-UHFFFAOYSA-N
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Description

2,2-dichloro-N-{4-[(dipropylamino)sulfonyl]phenyl}acetamide is an organic compound with a complex structure that includes dichloro, dipropylamino, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-{4-[(dipropylamino)sulfonyl]phenyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the chlorination of an appropriate precursor, followed by the introduction of the dipropylamino and sulfonyl groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-dichloro-N-{4-[(dipropylamino)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, which can be achieved using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use strong oxidizing agents under acidic or basic conditions, while reduction reactions might require the presence of a catalyst and an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the specific conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions might result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

2,2-dichloro-N-{4-[(dipropylamino)sulfonyl]phenyl}acetamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in organic synthesis, particularly in the development of new chemical entities and the study of reaction mechanisms.

    Biology: It is employed in biochemical assays to investigate enzyme activity and protein interactions, as well as in the development of diagnostic tools.

    Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery and development for various diseases.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-{4-[(dipropylamino)sulfonyl]phenyl}acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The specific pathways involved can vary depending on the context and the biological system being studied.

Comparison with Similar Compounds

2,2-dichloro-N-{4-[(dipropylamino)sulfonyl]phenyl}acetamide can be compared with other similar compounds to highlight its uniqueness. Some related compounds include:

    2,5-dichloro-N-{4-[(dipropylamino)sulfonyl]phenyl}acetamide: This compound has a similar structure but with different substitution patterns, which can affect its reactivity and applications.

    2,4-dichloro-N-{4-[(dipropylamino)sulfonyl]phenyl}benzamide: Another related compound with a benzamide group instead of an acetamide, leading to different chemical and biological properties.

By comparing these compounds, researchers can gain insights into the structure-activity relationships and identify the unique features that make this compound particularly valuable for specific applications.

Properties

IUPAC Name

2,2-dichloro-N-[4-(dipropylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2N2O3S/c1-3-9-18(10-4-2)22(20,21)12-7-5-11(6-8-12)17-14(19)13(15)16/h5-8,13H,3-4,9-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCFTCFRNVBCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.